

# The Pharmacokinetic Profile and Oral Bioavailability of AMG 900: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**AMG 900** is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetic properties of **AMG 900**, methods for its evaluation, and its mechanism of action.

#### In Vitro and In Vivo Pharmacokinetics

**AMG 900** has been characterized through a series of in vitro and in vivo studies in preclinical species to predict its human pharmacokinetic profile.[1][4]

#### In Vitro Characteristics

In vitro studies have revealed that **AMG 900** is rapidly metabolized in liver microsomes across different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good passive permeability.[1][4]



| Parameter              | Observation                                          | Species                           |  |
|------------------------|------------------------------------------------------|-----------------------------------|--|
| Metabolism             | Rapidly metabolized in liver microsomes.[1][4]       | Mouse, Rat                        |  |
| Plasma Protein Binding | >99%[4][5]                                           | Mouse, Rat, Dog, Monkey,<br>Human |  |
| Permeability           | Good passive permeability, weak Pgp substrate.[1][4] | Not specified                     |  |
| Blood-to-Plasma Ratio  | Similar across concentrations tested.[4]             | Not specified                     |  |

### **Preclinical Pharmacokinetics in Animal Models**

Following intravenous and oral administration in preclinical species, **AMG 900** generally exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]



| Species | Dosing<br>Route | Dose<br>(mg/kg)                      | Cmax<br>(ng/mL) | Tmax<br>(h) | AUC<br>(ng·h/m<br>L) | T½ (h)          | Oral<br>Bioavail<br>ability<br>(%) |
|---------|-----------------|--------------------------------------|-----------------|-------------|----------------------|-----------------|------------------------------------|
| Mouse   | IV              | 1                                    | -               | -           | -                    | -               | 31[4]                              |
| PO      | 5               | 198<br>(dose-<br>normaliz<br>ed)[4]  | 0.5 - 2[4]      | -           | -                    |                 |                                    |
| Rat     | IV              | 0.5                                  | -               | -           | -                    | 0.6 -<br>2.4[1] | 31 -<br>107[1]                     |
| PO      | 5               | -                                    | 0.5 - 2[4]      | -           | -                    |                 |                                    |
| Dog     | IV              | -                                    | -               | -           | -                    | 0.6 -<br>2.4[1] | 31 -<br>107[1]                     |
| PO      | -               | 6600<br>(dose-<br>normaliz<br>ed)[4] | 0.5 - 2[4]      | -           | -                    |                 |                                    |
| Monkey  | IV              | -                                    | -               | -           | -                    | 0.6 -<br>2.4[1] | 107[4]                             |
| РО      | -               | -                                    | 0.5 - 2[4]      | -           | -                    |                 |                                    |

#### **Human Pharmacokinetics and Clinical Studies**

Based on preclinical data, the human plasma clearance of **AMG 900** was predicted to be low, at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that **AMG 900** was rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem mass spectroscopy method for measuring **AMG 900** concentrations in blood samples.[8]



# Experimental Protocols In Vitro Metabolism

The metabolic stability of **AMG 900** was assessed using liver microsomes from various species. The intrinsic clearance (CLint) was determined, with values ranging from 130  $\mu$ L/min/mg in mouse liver microsomes to 430  $\mu$ L/min/mg in rat liver microsomes.[4][5] Gender differences in metabolism were observed in rats, with male rats primarily showing hydroxylation and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed to gender-specific CYP450 isoforms.[3]

#### In Vivo Pharmacokinetic Studies in Animals

Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6] Following intravenous and oral administration, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of **AMG 900**.[6] Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-pharmacodynamic (PK-PD) relationship.[9]

### **Mechanism of Action: Aurora Kinase Inhibition**

**AMG 900** is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis. [7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This disruption of mitotic progression ultimately results in aborted cell division and apoptosis in cancer cells.[7]





Click to download full resolution via product page

Caption: Mechanism of action of AMG 900 as a pan-Aurora kinase inhibitor.

## **Pharmacokinetic Study Workflow**

The evaluation of **AMG 900**'s pharmacokinetics follows a standard drug development workflow, beginning with in vitro assays and progressing through preclinical animal studies to clinical trials in humans.





Click to download full resolution via product page

Caption: General workflow for pharmacokinetic evaluation of AMG 900.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

• 1. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]







- 2. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gender effects on rat metabolism of AMG 900, an orally available small molecule aurora kinase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Pharmacokinetic Profile and Oral Bioavailability of AMG 900: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#pharmacokinetics-and-oral-bioavailability-of-amg-900]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com